molecular formula C13H16F3N3O4 B1683247 Trifluralin CAS No. 1582-09-8

Trifluralin

Cat. No. B1683247
CAS RN: 1582-09-8
M. Wt: 335.28 g/mol
InChI Key: ZSDSQXJSNMTJDA-UHFFFAOYSA-N
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Description

Trifluralin is a commonly used pre-emergence herbicide . It is one of the most widely used herbicides, with about 14 million pounds used in the United States in 2001 . It is generally applied to the soil to provide control of a variety of annual grass and broadleaf weed species .


Synthesis Analysis

The synthesis of Trifluralin involves the creation of a bio-nanocomposite of starch and Ce (IV) sulphatoarsenate for its elimination . Various instrumental techniques including TEM, SEM, FTIR, XRD, and EDX are used for the analysis of the synthesized material .


Molecular Structure Analysis

Trifluralin has a molecular formula of C13H16F3N3O4 . Its average mass is 335.279 Da and its monoisotopic mass is 335.109283 Da .


Chemical Reactions Analysis

Trifluralin undergoes an extremely complex fate in the environment and is transiently transformed into many different products as it degrades . It is ultimately incorporated into soil-bound residues or converted to carbon dioxide .


Physical And Chemical Properties Analysis

Trifluralin appears as bright orange crystalline solid . It has a density of 1.3±0.1 g/cm3, a boiling point of 369.1±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Cellular and Molecular Biology Insights

Trifluralin has been identified as an agent causing cellular damage through its direct action on microtubules. This action leads to cellular division decontrol, producing polyploid cells, which tend to eliminate excess genetic material in the form of micronuclei. Such effects have been observed in Allium cepa cells exposed to various concentrations of trifluralin, indicating its potential to induce chromosomal and nuclear alterations. This mechanism is crucial for understanding cellular responses to external chemical stresses and contributes to the broader field of cytogenetics and cellular biology (Fernandes, Mazzeo, & Marin-Morales, 2007; Fernandes, Mazzeo, & Marin-Morales, 2009).

Environmental Fate and Biodegradation

Trifluralin's environmental fate is a significant area of research, focusing on its persistence, degradation, and impact on ecosystems. It is moderately persistent in soil and its biodegradation by soil bacteria has been documented, shedding light on the microbial processes involved in breaking down herbicide residues. Such studies are essential for developing bioremediation strategies to mitigate environmental pollution caused by persistent agricultural chemicals (Bellinaso, Greer, Peralba, Henriques, & Gaylarde, 2003; Coleman, Rich, Tang, Vervoort, & Maggi, 2020).

Novel Analytical and Detection Methods

The development of innovative analytical methods to detect trifluralin residues in environmental samples represents another crucial research application. A study introduced a novel electroanalytical method based on Ag-citrate/Graphene Quantum Dots (GQDs) nano-ink for sensitive and environmentally friendly detection of trifluralin on agricultural product surfaces. This approach highlights the importance of advancing analytical techniques for monitoring environmental contaminants and ensuring food safety (Saadati, Hassanpour, & Hasanzadeh, 2020).

Genotoxicity and Ecotoxicology

Research into the genotoxic effects of trifluralin on various organisms, including plants and aquatic species, is vital for understanding its broader environmental impacts. Studies using Random Amplified Polymorphic DNA (RAPD) techniques have shown that trifluralin can induce significant genotoxic effects, including changes in RAPD profiles and reductions in root growth and total soluble protein levels in treated plants. These findings are critical for assessing the ecological risk of trifluralin application and its potential effects on biodiversity (Bozari & Aksakal, 2013).

Safety And Hazards

Trifluralin should be handled in a well-ventilated place with suitable protective clothing . It should not be allowed to form dust and aerosols . Over application of Trifluralin may result in crop injury or a soil residue .

properties

IUPAC Name

2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline
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InChI

InChI=1S/C13H16F3N3O4/c1-3-5-17(6-4-2)12-10(18(20)21)7-9(13(14,15)16)8-11(12)19(22)23/h7-8H,3-6H2,1-2H3
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InChI Key

ZSDSQXJSNMTJDA-UHFFFAOYSA-N
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Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
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Molecular Formula

C13H16F3N3O4
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DSSTOX Substance ID

DTXSID4021395
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Molecular Weight

335.28 g/mol
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Physical Description

Trifluralin is a yellow-orange crystalline solid. Denser than water and not soluble in water. Hence sinks in water. Melting point 48.5-49 °C. Used as a selective pre-emergence herbicide., Yellow-orange solid; [Hawley] Odorless; [HSDB], ODOURLESS ORANGE CRYSTALS.
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Boiling Point

Decomposes (NTP, 1992), BP: 139-140 °C at 4.2 mm Hg, at 0.5kPa: 139-140 °C
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Flash Point

greater than 185 °F (NTP, 1992), Flash Point > 185 °F, 151 °C (closed cup); 153 °C (tech, open cup), 100 °C c.c.
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Solubility

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), In acetone, chloroform, acetonitrile, toluene, ethyl acetate >1000, methanol 33-40, hexane 50-67, all in g/L at 25 °C, Solubility at 25 °C: 82 g/100 mL dimethylformamide; 83 g/100 mL dioxane; 44 g/100 mL methyl cellosolve; 88 g/100 mL methyl ethyl ketone, Slightly soluble in water (0.0024 g/100 mL), In water (25 °C), 18.4 mg/L at pH = 5, 0.221 mg/L at pH 7, 0.189 mg/L at pH 9, Solubility in water, mg/l at 20 °C: 0.2 (very poor)
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Density

1.294 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.36 at 22 °C, Density (at 22 °C): 1.36 g/cm³
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Vapor Pressure

0.000199 mmHg at 85.1 °F (NTP, 1992), 0.0000458 [mmHg], 4.58X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01
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Impurities

Technical-grade trifluralin may be contaminated with N-nitrosodi-n-propylamine. This compound is present as a result of a side-reaction between nitrosating agents and di-n-propylamine during an amination step in the manufacturing process.
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Product Name

Trifluralin

Color/Form

Yellow crystals, YELLOW-ORANGE PRISMS, Orange crystalline solid

CAS RN

1582-09-8
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Melting Point

115 to 117 °F (NTP, 1992), 42 °C, MP: 48.5-49 °C (technical >95%), 49 °C
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Synthesis routes and methods

Procedure details

Each of two samples of the treated 1-chloro-2,6-dinitro-4-(trifluoromethyl)benzene was reacted with di-n-propylamine, yielding N,N-di-n-propyl-2,6-dinitro-4-(trifluoromethyl)aniline. Each product was analyzed for N-nitroso-N,N-di-n-propylamine by each of three different analytical laboratories (twice, in the GC-TEA method). The results were as follows.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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